2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide
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Overview
Description
2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxy group, and a methoxybenzamide moiety
Scientific Research Applications
2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups.
Mechanism of Action
Target of Action
The compound is a derivative of benzamide and naphthalene, both of which have various biological targets depending on their specific substitutions. Benzamides can act on a variety of targets including enzymes, receptors, and ion channels, while naphthalene derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
The mode of action would depend on the specific target. For example, if the compound acts on an enzyme, it could inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Biochemical Pathways
Again, this would depend on the specific target of the compound. If the compound acts on an enzyme involved in a particular biochemical pathway, it could affect the production of certain metabolites or the regulation of certain biological processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. The presence of the bromine atom and the methoxy group could affect its absorption and distribution, while the naphthalene and benzamide moieties could be metabolized by various enzymes in the body .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as this could affect the compound’s ionization state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. This is followed by the introduction of the hydroxy-tetrahydronaphthalene moiety through a series of reactions that may include alkylation, reduction, and cyclization steps. The final product is obtained after purification, typically using chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromine atom can produce a variety of new compounds with different functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-hydroxybenzaldehyde
- 2-(benzyloxy)-4-bromobenzaldehyde
- 1-(6-bromobenzofuran-2-yl)ethanone
Uniqueness
Compared to these similar compounds, 2-bromo-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-5-methoxybenzamide is unique due to its combination of functional groups and its potential for diverse applications. The presence of the hydroxy-tetrahydronaphthalene moiety, in particular, sets it apart and provides additional opportunities for chemical modifications and biological interactions.
Properties
IUPAC Name |
2-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-24-15-6-7-17(20)16(10-15)18(22)21-12-19(23)9-8-13-4-2-3-5-14(13)11-19/h2-7,10,23H,8-9,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWKJXWIBRHJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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